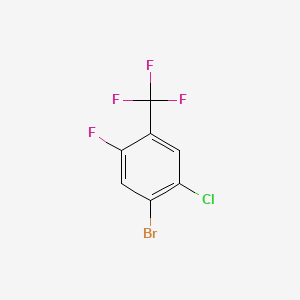

1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4/c8-4-2-6(10)3(1-5(4)9)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHBNEMABCKSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718418 | |

| Record name | 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-24-0 | |

| Record name | Benzene, 1-bromo-2-chloro-5-fluoro-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination and Chlorination Dynamics

Bromination is typically initiated using liquid bromine (Br₂) in the presence of iron powder as a catalyst, a method adapted from analogous syntheses of polyhalogenated aromatics. For instance, in the synthesis of 1-bromo-2,4,5-trifluorobenzene, iron powder facilitates electrophilic substitution at the para position relative to existing electron-withdrawing groups. Applied to the target compound, bromination likely occurs at the position ortho to the trifluoromethyl group, followed by chlorination using chlorine gas (Cl₂) under radical initiation with azobisisobutyl cyanide (AIBN).

Reaction Conditions :

Fluorination via Balz-Schiemann Reaction

Stepwise Functionalization of Pre-halogenated Intermediates

An alternative route involves constructing the trifluoromethyl group after halogenation. This approach mitigates the deactivating effects of the CF₃ group, which can hinder subsequent electrophilic substitutions.

Trifluoromethylation via Ullmann Coupling

Copper-mediated Ullmann coupling allows the introduction of the trifluoromethyl group onto a polyhalogenated benzene scaffold. For example, 1-bromo-2-chloro-5-fluorobenzene undergoes coupling with trifluoromethyl iodide (CF₃I) in the presence of CuI and a diamine ligand.

Optimized Parameters :

Limitations of Late-Stage Fluorination

Delayed fluorination risks side reactions, such as C-F bond cleavage under harsh conditions. Studies indicate that early fluorination, as in Section 1.2, provides superior regiocontrol compared to late-stage methods.

Catalytic Systems for Enhanced Efficiency

Recent advances focus on catalytic cycles to reduce reagent waste and improve atom economy.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable selective cross-coupling between halogenated intermediates. For instance, Suzuki-Miyaura coupling has been explored to install the trifluoromethyl group, though competing side reactions limit its utility.

Radical Bromination with N-Bromosuccinimide (NBS)

NBS in the presence of light generates bromine radicals, offering milder conditions for bromination. This method minimizes over-bromination and improves yields in polyhalogenated systems.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Large-scale protocols employ continuous-flow reactors to maintain precise temperature control during exothermic halogenation steps.

Typical Industrial Workflow :

-

Bromination : Br₂ in CCl₄, Fe catalyst, 45°C, 4 hours.

-

Chlorination : Cl₂ gas, AIBN initiator, 70°C, 6 hours.

-

Fluorination : Diazotization followed by thermal decomposition, 120°C, 2 hours.

-

Purification : Distillation under reduced pressure (yield: 78–85%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Direct Halogenation | 78–85 | ≥95 | High | Low |

| Ullmann Coupling | 60–65 | 90 | Moderate | High |

| Radical Bromination | 70–75 | 92 | High | Medium |

Direct halogenation remains the preferred method for industrial applications due to its balance of yield and cost . Catalytic approaches, while promising, require further optimization to compete economically.

Chemical Reactions Analysis

1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of electron-withdrawing groups such as fluorine and trifluoromethyl enhances the reactivity of the compound towards nucleophilic substitution reactions.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of palladium catalysts to form biaryl compounds. The reaction conditions typically involve the use of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF).

Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, to introduce additional functional groups onto the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the substitution of the halogen atoms or the addition of new functional groups to the aromatic ring.

Scientific Research Applications

1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene is primarily determined by its ability to participate in various chemical reactions. The electron-withdrawing nature of the fluorine and trifluoromethyl groups makes the compound highly reactive towards nucleophiles and electrophiles. In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to modulation of their activity .

Comparison with Similar Compounds

Table 1: Comparison of Key Halogenated Benzene Derivatives

Key Observations:

Positional Isomerism : The placement of fluorine (positions 3 vs. 5) in trifluoromethyl-substituted bromochloro benzenes alters dielectric constants and solubility. For example, the 5-fluoro isomer (CAS 1345471-24-0) demonstrates superior film-forming properties compared to the 3-fluoro analogue (CAS 1260890-50-3) in perovskite solar cell antisolvents due to optimized polarity .

Trifluoromethyl Impact: The -CF₃ group increases thermal stability and electron deficiency, facilitating nucleophilic aromatic substitution. This contrasts with non-CF₃ analogues like 4-Bromo-2-chloro-1-fluorobenzene, which exhibit lower boiling points (e.g., ~102°C vs. ~139°C for CF₃-containing derivatives) .

Functional Group Synergy : Methoxy-substituted derivatives (e.g., CAS 1809161-58-7) show improved solubility in polar aprotic solvents, making them preferable in liquid-phase reactions compared to purely halogenated counterparts .

Biological Activity

1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene (CAS No. 1345471-24-0) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is CHBrClF, with a molecular weight of approximately 259.45 g/mol. The compound features multiple halogen substituents, which are known to influence its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClF |

| Molecular Weight | 259.45 g/mol |

| CAS Number | 1345471-24-0 |

| Purity | ≥95% |

Antimicrobial Activity

Research indicates that halogenated compounds, including those with trifluoromethyl groups, often exhibit significant antimicrobial properties. A study demonstrated that derivatives of trifluoromethylbenzene compounds showed potent activity against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics .

Cytotoxicity and Anticancer Potential

The presence of halogens in aromatic compounds has been linked to enhanced cytotoxicity against cancer cell lines. For instance, compounds containing trifluoromethyl groups have shown improved potency in inhibiting cancer cell proliferation. In vitro studies have indicated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and apoptosis .

Case Study:

In a recent study focusing on trifluoromethyl-containing compounds, it was found that the incorporation of trifluoromethyl groups significantly increased the cytotoxic effects against human cancer cell lines compared to non-fluorinated analogs. The study highlighted the importance of the trifluoromethyl group in enhancing drug efficacy .

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that the compound may interact with various biological targets due to its ability to form strong halogen bonds. This interaction can lead to alterations in enzyme activity and disruption of cellular processes .

Toxicological Profile

While the biological activities are promising, it is critical to assess the toxicity associated with this compound. Preliminary hazard classifications indicate potential irritant effects (H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation). Therefore, safety evaluations are essential for any therapeutic applications .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene, and how can competing side reactions be minimized?

- Methodological Answer :

Synthesis typically involves sequential halogenation and trifluoromethylation. For example:- Start with a fluorobenzene derivative. Introduce chlorine and bromine via electrophilic aromatic substitution (EAS), leveraging directing effects of existing substituents.

- Install the trifluoromethyl group using copper-mediated cross-coupling (e.g., CF₃Cu reagents) or radical trifluoromethylation .

- Key Considerations :

- Regioselectivity : The trifluoromethyl group is strongly electron-withdrawing, directing subsequent substitutions to meta/para positions. Steric hindrance from bromine/chlorine may favor specific pathways .

- Side Reactions : Minimize over-halogenation by controlling stoichiometry and reaction time. Use low temperatures (-10°C to 0°C) for halogenation steps to reduce radical side products .

Q. What purification techniques are recommended for isolating high-purity this compound?

- Methodological Answer :

- Fractional Distillation : Effective due to the compound’s moderate boiling point (~160–165°C, inferred from analogs in ).

- Column Chromatography : Use silica gel with hexane/ethyl acetate (95:5) for halogenated aromatics. Monitor fractions via GC-MS (≥95% purity threshold) .

- Recrystallization : Employ ethanol/water mixtures to exploit solubility differences.

Q. How should researchers safely handle this compound given its reactive halogen substituents?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation .

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate/sand mixture; avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, Cl, CF₃) influence regioselectivity in further functionalization reactions?

- Methodological Answer :

- Electronic Effects : The trifluoromethyl group deactivates the ring, making EAS challenging. However, it directs electrophiles to the para position relative to itself. Bromine and chlorine exert ortho/para-directing effects but are meta to the CF₃ group in this structure.

- Experimental Validation :

- Perform competitive metalation (e.g., lithiation) to assess directing power. For example, CF₃ groups may dominate over halogens in directing lithiation .

- Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹⁹F NMR distinguishes CF₃ (–60 to –70 ppm) and fluorinated aromatic positions.

- ¹H-¹³C HMBC confirms coupling between protons and carbons (e.g., verifying substitution patterns) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion clusters (M+, M+2 for Br/Cl isotopes).

Q. How does the compound’s stability vary under acidic or basic conditions, and what degradation products are formed?

- Methodological Answer :

- Acidic Conditions (pH < 3) :

- Hydrolysis of CF₃ groups is unlikely, but bromine may undergo slow displacement (e.g., forming phenolic derivatives). Monitor via LC-MS over 24h .

- Basic Conditions (pH > 10) :

- Risk of nucleophilic aromatic substitution (e.g., OH⁻ attack at bromine site). Use kinetic studies (UV-Vis at 270 nm) to track degradation .

Q. What computational strategies can predict the compound’s reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.